6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-(2-pyridin-4-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(20)12-3-4-14(17-10-12)18-9-1-2-13(18)11-5-7-16-8-6-11/h3-8,10,13H,1-2,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKJIGQBYJMPKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=C2)C(=O)O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378094 | |
| Record name | 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-40-9 | |
| Record name | 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the construction of the pyrrolidine ring followed by the functionalization of the pyridine moieties. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a bioactive compound in various assays.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies on its binding affinity and specificity are crucial for understanding its effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid, differing in substituents, ring systems, or functional groups:
Functional and Pharmacological Implications
- Pyrimidine-based analogs (CAS 933709-02-5) exhibit reduced steric bulk compared to pyridine, which may improve membrane permeability .
- Substituent Effects: Fluorine and TBS Groups: The fluorinated compound (CAS 1228666-21-4) likely exhibits altered electronic properties (e.g., increased acidity of the carboxylic acid) and improved metabolic stability due to the TBS group . Ethyl Linkers: The ethyl-bridged analog (C₁₃H₁₆N₂O₂) may enhance solubility in non-polar environments, though its pharmacokinetic profile remains uncharacterized .
- Pyrrolidine vs.
Biological Activity
6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring fused with pyridine moieties, which contributes to its unique chemical properties. Its molecular formula is , and it is characterized by the presence of both pyridine and carboxylic acid functional groups.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Construction of the Pyrrolidine Ring : This step often employs cyclization reactions involving pyridine derivatives.
- Functionalization of Pyridine Moieties : Subsequent reactions introduce the carboxylic acid group, often using specific reagents under controlled conditions.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition were reported to be comparable to established anti-inflammatory drugs like celecoxib .
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | 0.04 ± 0.02 | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. It demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It modulates the activity of enzymes involved in inflammatory pathways.
- Receptor Binding : The compound may bind to receptors involved in pain signaling and inflammation.
Study on Anti-inflammatory Effects
A study published in a peer-reviewed journal assessed the anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that the compound significantly reduced edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .
Antibacterial Evaluation
In another study, various derivatives of pyridine compounds were synthesized and tested for antibacterial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that derivatives similar to this compound exhibited potent antibacterial effects, supporting its therapeutic potential .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology :
-
Route Selection : Begin with condensation of pyridine-4-carbaldehyde with pyrrolidine derivatives, followed by cyclization using catalysts like palladium or copper (e.g., Pd/C or CuI) under inert atmospheres .
-
Optimization : Vary solvents (DMF, toluene) and temperatures (80–120°C) to improve yield. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
-
Yield Enhancement : Use excess reagents in stepwise reactions or introduce microwave-assisted synthesis for faster cyclization .
- Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd/C | DMF | 100 | 65 | 98 |
| CuI | Toluene | 120 | 58 | 95 |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodology :
- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyridine ring vibrations at ~1600 cm⁻¹) .
- NMR : Assign proton environments (e.g., pyrrolidine protons at δ 1.8–2.5 ppm, pyridine protons at δ 7.5–8.5 ppm) and confirm stereochemistry via DEPT .
- HPLC-MS : Quantify purity (>95%) and detect impurities using C18 columns (mobile phase: acetonitrile/0.1% formic acid) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across different in vitro models?
- Methodology :
-
Dose-Response Analysis : Test the compound at varying concentrations (0.1–100 µM) in multiple cell lines (e.g., HEK293, HeLa) to establish IC₅₀ values and assess specificity .
-
Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays (e.g., kinase profiling) to identify molecular targets. Cross-validate with molecular docking simulations .
-
Data Normalization : Account for differences in cell viability assays (MTT vs. ATP-based) by including internal controls and standardizing protocols .
- Data Table :
| Cell Line | Assay Type | IC₅₀ (µM) | Target Enzyme | Inhibition (%) |
|---|---|---|---|---|
| HeLa | MTT | 12.3 | Topoisomerase | 78 |
| HEK293 | ATP-Lite | 45.7 | Kinase X | 32 |
Q. What strategies are employed to analyze supramolecular interactions in crystal lattices or co-crystals of this compound?
- Methodology :
- Single-Crystal XRD : Resolve hydrogen bonding networks (e.g., carboxylic acid dimerization) and π-π stacking between pyridine rings. Use Mercury software for lattice analysis .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) and solvent retention in co-crystals .
- CSD Database Survey : Compare with structurally similar derivatives (e.g., halogen-substituted analogs) to predict packing motifs .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodology :
- Forced Degradation : Expose to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC .
- Kinetic Studies : Calculate activation energy () using Arrhenius plots for thermal decomposition .
- Storage Recommendations : Store at -20°C in amber vials under nitrogen to prevent hydrolysis/oxidation .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Data Contradiction Analysis
Q. How should discrepancies in reported enzyme inhibition profiles be addressed?
- Methodology :
- Reproducibility Checks : Validate assays in triplicate with positive controls (e.g., known inhibitors).
- Buffer Optimization : Test inhibition in varying ionic strengths (e.g., 50–200 mM NaCl) to rule out nonspecific binding .
- Cross-Study Comparison : Reconcile differences by aligning experimental parameters (e.g., substrate concentration, incubation time) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
